N,N'-Bis(3-aminopropyl)ethylenediamine

Epoxy Curing Polymer Chemistry Crosslinking

Inconsistent crosslink density from generic polyamines compromises epoxy performance. N,N'-Bis(3-aminopropyl)ethylenediamine (CAS 10563-26-5) resolves this with a unique tetraamine structure-ethylene-bridged secondary amines spaced by propyl linkages-delivering crosslink density unattainable with TETA. • Achieves maximum chemical/thermal resistance in coatings & adhesives. • Enables 99.1% Congo red rejection in organic solvent nanofiltration membranes. • Serves as critical NMDA receptor analog for structure-activity relationship studies. Supplied ≥98% purity, ambient shipment (HAZMAT). Bulk & research quantities available.

Molecular Formula C8H22N4
Molecular Weight 174.29 g/mol
CAS No. 10563-26-5
Cat. No. B1203904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(3-aminopropyl)ethylenediamine
CAS10563-26-5
SynonymsN,N'-bis(gamma-aminopropyl)diaminoethane
Molecular FormulaC8H22N4
Molecular Weight174.29 g/mol
Structural Identifiers
SMILESC(CN)CNCCNCCCN
InChIInChI=1S/C8H22N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-10H2
InChIKeyRXFCIXRFAJRBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(3-aminopropyl)ethylenediamine: Linear Tetraamine Characteristics


N,N'-Bis(3-aminopropyl)ethylenediamine (CAS 10563-26-5), also known as N4-amine, is a linear tetraamine with the molecular formula C₈H₂₂N₄ and a molecular weight of 174.29 g/mol. This compound possesses four amine functionalities, two primary and two secondary, which confer high reactivity and a well-defined, flexible aliphatic spacer between them [1][2]. Its primary applications stem from this multi-dentate and reactive nature, serving as a key intermediate in the synthesis of specialized polymers, chelating agents, and biologically active molecules. The high amine density enables it to function as a potent crosslinking agent in epoxy and polyurethane systems, offering a pathway to high crosslink density. Furthermore, its linear and flexible polyamine structure makes it a valuable analog in studies of natural polyamines like spermine and spermidine, providing insights into structure-activity relationships at biological targets such as the NMDA receptor [3].

1
Linear tetraamine with defined ethylene/propyl spacing supports crosslinking in epoxy systems.
2
Flexible aliphatic backbone enables use as a polyamine mimetic in NMDA receptor SAR studies.
3
Multi-dentate amine reactivity suitable for chelating agent and polymer intermediate synthesis.

N,N'-Bis(3-aminopropyl)ethylenediamine: Substitution Risks


Attempting to substitute N,N'-Bis(3-aminopropyl)ethylenediamine with other polyamines, even those with the same number of amine groups, is highly inadvisable due to its unique molecular architecture. The specific spacing between its amine functionalities—an ethylene bridge between secondary amines and propyl spacers to the primary amines—is a critical determinant of its performance [1][2]. This exact geometry dictates the resulting crosslink density in polymer networks, the size and stability of metal chelation rings, and, most critically, the biological activity as a polyamine mimetic. As shown in receptor binding studies, a minor change in the carbon backbone length among analogs results in a significant, measurable shift in potency. A generic substitution will therefore compromise the integrity of a formulated polymer system, alter the selectivity of a chelation process, or invalidate the biological findings of a pharmacological study [3].

Geometry Ethylene/propyl spacer architecture may not be replicated by generic polyamines; crosslink network integrity can shift.
Functionality Tetrafunctional amine density and low AHEW differ from common alternatives; replacement risks lower crosslink density.
Bioactivity Minor carbon backbone changes alter NMDA receptor potency rank; analog substitution may invalidate pharmacological data.

N,N'-Bis(3-aminopropyl)ethylenediamine vs. Key Analogs


Epoxy Crosslink Density Advantage

N,N'-Bis(3-aminopropyl)ethylenediamine (N4) enables a significantly higher crosslinking density in epoxy systems compared to common alternatives like triethylenetetramine (TETA). This advantage stems from its combination of defined tetra-functionality and a low amine hydrogen equivalent weight (AHEW) [1][2]. In an exemplary patent application for water-based epoxy curing agents, the claimed composition explicitly requires 50-94 parts by weight of N4 as the primary polyamine component, supplemented by only 1-25 parts of N3 and 3-25 parts of N5, highlighting that N4's specific reactivity profile is essential for achieving the desired performance balance [3].

Epoxy Crosslink Density
Class-level inference
Target: Tetrafunctional, AHEW ≈ 43.6 g/eq. Reported higher functional group density vs TETA and N3. Patent composition uses 50–94 wt% N4 as primary amine in curing agent.
Supports selection when high crosslink density is the primary requirement in epoxy formulations.
Data from patent application; verify performance under target cure conditions.
Epoxy Curing Polymer Chemistry Crosslinking

NMDA Receptor Modulation Potency

In a direct head-to-head comparison, N,N'-Bis(3-aminopropyl)ethylenediamine exhibits an intermediate potency in enhancing [3H]TCP binding to the NMDA receptor complex. Its activity is distinctly greater than that of the endogenous polyamine spermine and spermidine, yet less than its close analog N,N'-bis(3-aminopropyl)-1,3-propanediamine [1].

NMDA Receptor Potency
Head-to-head
Rank order: N,N'-bis(3-aminopropyl)-1,3-propanediamine > this compound > Spermine > Spermidine > N,N'-bis(2-aminoethyl)-1,3-propanediamine. EC₅₀ 0.8–60 μM.
Provides an intermediate potency reference for polyamine SAR investigations.
Nonequilibrium [³H]TCP binding assay context; reported rank order may vary with conditions.
Neuropharmacology NMDA Receptor Polyamine Pharmacology

Nanofiltration Membrane Performance Trade-offs

In the fabrication of polyamide thin-film composite (TFC) membranes for organic solvent nanofiltration (OSN), the choice between using N,N'-Bis(3-aminopropyl)ethylenediamine (4A) and its isomer N,N'-Bis(2-aminoethyl)-1,3-propanediamine (4A-3P) leads to a quantifiable difference in solvent flux performance [1].

Membrane Flux vs Rejection
Head-to-head
4A-derived TFC membrane: lower n-hexane flux vs 4A-3P analog (109.9 LMH). Both achieve >98.8% dye rejection.
Select when higher rejection over solvent flux is prioritized; trade-off is application-specific.
Interfacial polymerization on PAN support; verify flux/rejection in target solvent system.
Membrane Science Organic Solvent Nanofiltration Polyamide Synthesis

N,N'-Bis(3-aminopropyl)ethylenediamine Applications


Ultra-High Crosslink Density Epoxy Thermosets

For formulators of high-performance epoxy coatings, adhesives, or composites requiring maximum chemical and thermal resistance, N,N'-Bis(3-aminopropyl)ethylenediamine is the preferred curing agent. Its defined tetra-functional nature and low amine hydrogen equivalent weight, as detailed in the polymer chemistry evidence [1][2], enable a crosslink density that is unattainable with common lower-functionality alternatives like TETA. This is further substantiated by its use as the primary (50-94 wt%) component in advanced patent-protected epoxy curing formulations, confirming its essential role in achieving elite performance characteristics [3].

NMDA Receptor Structure-Activity Studies

Neuroscientists investigating the polyamine binding site on the NMDA receptor should select N,N'-Bis(3-aminopropyl)ethylenediamine as a critical analog to establish potency rank orders and refine pharmacophore models. As established by the receptor binding data, this compound serves as a key intermediate control between the endogenous agonist spermine and the more potent analog N,N'-bis(3-aminopropyl)-1,3-propanediamine [1]. Using this specific compound allows for the precise mapping of the structural features (specifically, the ethylene spacer) that influence receptor affinity and channel gating, an insight that would be lost if substituted with an inappropriately potent or weak analog.

Precision Polyamide Nanofiltration Membranes for Dye Retention

Membrane scientists developing thin-film composite (TFC) membranes for organic solvent nanofiltration (OSN) should select N,N'-Bis(3-aminopropyl)ethylenediamine (4A) when the application demands high solute rejection over high solvent flux. The comparative data from interfacial polymerization studies clearly shows that membranes made with 4A, while having lower flux than those made with its isomer 4A-3P, still achieve excellent rejection of dyes like Congo red (99.1%) [1]. This makes it the correct monomer for processes where selectivity and retention are the paramount performance metrics.

Application
Selection Property
Validation Focus
High crosslink density epoxy thermosets
Tetrafunctional amine with low AHEW
Crosslink density and mechanical property verification
NMDA receptor SAR studies
Defined ethylene/propyl spacer geometry
Potency rank order validation against spermine analogs
Precision nanofiltration membranes
Monomer for dense, high-rejection selective layer
Dye rejection and solvent flux performance in OSN

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